molecular formula C22H20F3N5O2 B11199542 1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B11199542
M. Wt: 443.4 g/mol
InChI Key: YHLADZKIWNSONM-UHFFFAOYSA-N
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Description

1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazine ring, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholine moiety.

    Attachment of the Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups are introduced through coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and trifluoromethylating agents.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate or carbodiimide reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and pyridazine rings, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridazine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases are employed under appropriate conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling and function.

    Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell cycle regulation, and immune response.

Comparison with Similar Compounds

  • 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA shares structural similarities with other compounds containing morpholine, pyridazine, and trifluoromethyl groups.
  • Examples include:

Uniqueness:

  • The unique combination of the morpholine, pyridazine, and trifluoromethyl groups in 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H20F3N5O2

Molecular Weight

443.4 g/mol

IUPAC Name

1-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C22H20F3N5O2/c23-22(24,25)16-4-2-6-18(14-16)27-21(31)26-17-5-1-3-15(13-17)19-7-8-20(29-28-19)30-9-11-32-12-10-30/h1-8,13-14H,9-12H2,(H2,26,27,31)

InChI Key

YHLADZKIWNSONM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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